2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is known for its unique structure, which includes a chromenone core linked to a piperidine ring via a carbonyl group, and a methylpyridinyl group attached through an ether linkage. Such structural features make it a promising candidate for various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the piperidine ring and the methylpyridinyl group. Key steps include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the chromenone intermediate.
Attachment of the Methylpyridinyl Group: This step often involves etherification reactions, where the methylpyridinyl group is attached to the piperidine ring using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the chromenone or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it may act as an antagonist of calcitonin gene-related peptide receptors, which are implicated in neurogenic inflammation and migraine . The compound’s effects are mediated through the modulation of signaling pathways associated with these receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Methyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate
Uniqueness
2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in targeting specific receptors or enzymes.
Properties
IUPAC Name |
2-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-5-4-8-20(22-14)26-15-9-11-23(12-10-15)21(25)19-13-17(24)16-6-2-3-7-18(16)27-19/h2-8,13,15H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCFIQPLTQUZKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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